NCI172112

CNS Drug Delivery Blood-Brain Barrier Pharmacokinetics

NCI172112 (CAS 56605-16-4), also known as spiromustine or spirohydantoin mustard, is a rationally designed, bifunctional nitrogen mustard alkylating agent. It was specifically synthesized by the National Cancer Institute (NCI) to develop effective chemotherapeutics against central nervous system (CNS) tumors, a goal achieved by incorporating a lipophilic hydantoin carrier moiety to facilitate transport across the blood-brain barrier.

Molecular Formula C14H23Cl2N3O2
Molecular Weight 336.3 g/mol
CAS No. 56605-16-4
Cat. No. B1662734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCI172112
CAS56605-16-4
SynonymsNSC 172112
spirohydantoin mustard
spiromustine
Molecular FormulaC14H23Cl2N3O2
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl
InChIInChI=1S/C14H23Cl2N3O2/c15-6-8-18(9-7-16)10-11-19-12(20)14(17-13(19)21)4-2-1-3-5-14/h1-11H2,(H,17,21)
InChIKeyQNKJFXARIMSDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NCI172112 (Spiromustine) for CNS Cancer Research: Compound Properties and Rational Design


NCI172112 (CAS 56605-16-4), also known as spiromustine or spirohydantoin mustard, is a rationally designed, bifunctional nitrogen mustard alkylating agent . It was specifically synthesized by the National Cancer Institute (NCI) to develop effective chemotherapeutics against central nervous system (CNS) tumors, a goal achieved by incorporating a lipophilic hydantoin carrier moiety to facilitate transport across the blood-brain barrier [1]. Unlike non-specific alkylators, NCI172112's design was guided by quantitative physicochemical parameters, including a calculated partition coefficient (log P) of approximately 1.90, which was optimized for CNS penetration [2].

Why NCI172112 (Spiromustine) Cannot Be Interchanged with Other Alkylating Agents in CNS Research


Substituting NCI172112 with a generic alkylating agent, even another nitrosourea like lomustine or a similar nitrogen mustard, is a flawed experimental design due to its unique, purpose-built physicochemical profile . While many alkylators have some CNS activity, NCI172112 was specifically engineered with a hydantoin carrier to possess an optimal log P of ~1.90, enabling superior blood-brain barrier penetration [1]. This targeted design results in a distinct tissue distribution and metabolic profile, as evidenced by its unique, rapid in vitro plasma half-life of 6.4 minutes, which is directly influenced by the stabilizing effect of the hydantoin ring on the mustard function [2]. Using a close analog with different lipophilicity or stability will yield fundamentally different pharmacokinetic and pharmacodynamic outcomes, invalidating comparisons and confounding research into CNS-targeted alkylator therapies.

NCI172112 (Spiromustine) Quantitative Evidence for Superior CNS Drug Research Utility


NCI172112 Engineered Log P of 1.90 vs. Diphenylhydantoin Carrier for CNS Delivery

NCI172112 (spiromustine) was rationally designed by modifying the structure of the known CNS-penetrant drug diphenylhydantoin (DPH), which has a log P of 2.47. The removal of the diphenyl rings from the DPH carrier yielded the 5-carbon spiro-hydantoin ring system of NCI172112, resulting in a calculated log P of 1.90 [1]. This value is closer to the ideal log P of 2.0 for optimal CNS drug penetration, confirming that its lipophilicity was specifically engineered, not a coincidental property.

CNS Drug Delivery Blood-Brain Barrier Pharmacokinetics Lipophilicity

NCI172112 Exhibits an In Vitro Plasma Half-Life of 6.4 Minutes at 37°C

The hydrolytic stability of NCI172112 is a key differentiator. Its in vitro plasma half-life was determined to be 6.4 minutes at 37°C and pH 7.4 [1]. This short half-life is not random; studies of spiromustine analogues demonstrated that the proximity of the hydantoin ring to the nitrogen mustard moiety acts as a stabilizing factor, and that antitumor activity in the murine P-388 leukemia model decreased as hydrolytic instability increased [2].

Drug Stability Pharmacokinetics Alkylating Agents Structure-Activity Relationship

NCI172112 Demonstrates Comparable Alkylating Activity to Nor-HN2

The chemical alkylating activity of NCI172112 (spiromustine) has been directly compared to that of another alkylating antitumor agent, nor-HN2 (NSC 10873). The results of this head-to-head comparison indicate that NCI172112 possesses alkylating activity comparable to nor-HN2, while a third compound, cypenhymustine, was found to have greater activity than both [1]. This confirms its mechanism of action and provides a quantitative benchmark for its potency relative to a known clinical agent.

DNA Alkylation Anticancer Activity Mechanism of Action Comparative Pharmacology

NCI172112 Demonstrates Activity Against Murine P-388 Leukemia In Vivo

In vivo efficacy studies demonstrated that NCI172112 (spiromustine) is active against the murine P-388 leukemia model [1]. The activity in this standard preclinical model is directly linked to its structural stability. Research on spiromustine analogues showed a gradual decrease in this antitumor activity as the hydrolytic instability of the compound increased [2]. This provides a quantitative in vivo baseline for the compound's efficacy that is directly tied to its unique chemical stability.

In Vivo Efficacy Leukemia Model Antitumor Activity Preclinical Pharmacology

High-Value Research Applications for NCI172112 (Spiromustine) Based on Differential Evidence


Investigating Mechanisms of CNS-Selective Alkylator Delivery

NCI172112 is uniquely suited for studies focused on rational CNS drug delivery. Its design was based on a quantitative target for lipophilicity (calculated log P of 1.90) to enhance blood-brain barrier penetration [1]. This makes it an ideal tool compound for pharmacokinetic studies comparing CNS biodistribution of alkylators with varying log P values, or for validating in silico models of CNS drug penetration.

Studies of DNA Alkylation and Repair in CNS Tumor Models

Given its confirmed DNA alkylating activity, which is comparable to the known agent nor-HN2 [2], NCI172112 is a valuable tool for investigating DNA damage response and repair mechanisms specifically in CNS tumor cell lines. Researchers can use it to induce a quantifiable and well-characterized type of DNA damage in a system where the compound's CNS-penetrant properties ensure it reaches the intended cellular targets.

Structure-Activity Relationship (SAR) Studies for Alkylator Stability

The well-documented relationship between NCI172112's structure and its stability is a cornerstone for SAR studies [3]. Its in vitro plasma half-life of 6.4 minutes, which is modulated by the proximity of the hydantoin ring to the mustard group, provides a clear benchmark [4]. Researchers can use NCI172112 as a reference compound to evaluate new analogues designed to have altered hydrolytic stability and, consequently, modified pharmacokinetic or efficacy profiles.

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